N-Hydroxy-5-norbornene-2 3-dicarboximid&

Description

N-Hydroxy-5-norbornene-2,3-dicarboximide is a white to off-white crystalline powder. lookchem.com The core of its structure is the norbornene framework, a bicyclic hydrocarbon, to which a dicarboximide group with a hydroxyl substituent is attached. This specific arrangement of atoms imparts unique chemical properties that are harnessed in various synthetic applications.

The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide typically begins with the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), which predominantly forms the endo isomer of 5-norbornene-2,3-dicarboxylic anhydride due to kinetic control. lew.ro This anhydride is then reacted with hydroxylamine (B1172632) to yield the final product. lew.rogoogle.com The compound can exist as both endo and exo stereoisomers, and their distinct stereochemistry has been a subject of study. lew.ro

Table 1: Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide

| Property | Value |

|---|---|

| CAS Number | 21715-90-2 chempep.comsigmaaldrich.com |

| Molecular Formula | C₉H₉NO₃ chempep.comsigmaaldrich.com |

| Molecular Weight | 179.17 g/mol sigmaaldrich.comnih.gov |

| Appearance | White to off-white crystalline powder lookchem.comcymitquimica.com |

| Melting Point | 165-170 °C sigmaaldrich.comsigmaaldrich.com |

The primary significance of N-Hydroxy-5-norbornene-2,3-dicarboximide in organic synthesis lies in its role as a superior coupling additive, especially in peptide synthesis. jst.go.jp When used in conjunction with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), HONB facilitates the formation of peptide bonds while mitigating common side reactions. chempep.comjst.go.jp

One of the most critical challenges in peptide synthesis is racemization, the loss of stereochemical integrity at the chiral center of an amino acid. chempep.com HONB has been demonstrated to be highly effective in suppressing racemization during the coupling process, proving more efficient in some cases than the commonly used N-hydroxysuccinimide (NHS). chempep.com This property is crucial for the synthesis of biologically active peptides where precise stereochemistry is paramount. chempep.com

Beyond peptide synthesis, the norbornene scaffold present in HONB is recognized for its utility in materials science and medicinal chemistry. chemimpex.commdpi.com The strained bicyclic system can participate in various reactions, making it a versatile building block for more complex molecules. chemimpex.com For instance, norbornene derivatives have been investigated for their potential in developing new anticancer agents. mdpi.com The unique structure of N-Hydroxy-5-norbornene-endo-2,3-dicarboximide also allows it to be used as a reactive intermediate in polymer chemistry to enhance the thermal stability and mechanical properties of polymers used in coatings and adhesives. chemimpex.com

The initial and most prominent application of N-Hydroxy-5-norbornene-2,3-dicarboximide, as established in early research, was as an active ester in peptide synthesis. jst.go.jpnih.gov Research from the 1970s highlighted its ability to produce peptides in excellent yields and high purity by minimizing racemization and side reactions. jst.go.jpnii.ac.jp A key development was the finding that active esters derived from HONB are highly reactive towards amino acids and are relatively stable, even allowing for peptide formation in aqueous solutions, a significant advantage over many other active esters. google.com

Over time, the scope of HONB's application has broadened. Its effectiveness led to its use in the large-scale synthesis of complex peptides like the hematoregulatory nonapeptide SK&F 107647 through fragment coupling. jst.go.jp Further research has also explored its use in solid-phase peptide synthesis, a cornerstone of modern peptide chemistry. jst.go.jp

More recent explorations have moved beyond its traditional role in peptide bond formation. The unique reactivity of the norbornene moiety has drawn the attention of researchers in polymer and materials science. chemimpex.com N-Hydroxy-5-norbornene-endo-2,3-dicarboximide is now seen as a valuable intermediate for creating high-performance polymers with enhanced thermal and mechanical properties, suitable for demanding applications in the aerospace and automotive industries. chemimpex.com Additionally, its derivatives have been employed in the formulation of durable coatings and adhesives. chemimpex.com There is also emerging interest in its potential for creating biodegradable materials. chemimpex.com

In the realm of medicinal chemistry, the norbornene scaffold itself is being investigated as a pharmacophore. mdpi.com While this is a broader field of study, the foundational chemistry and properties of compounds like HONB contribute to the understanding and development of new therapeutic agents. mdpi.com

Table 2: Timeline of Key Research Applications for N-Hydroxy-5-norbornene-2,3-dicarboximide

| Time Period | Key Research Focus | Notable Findings |

|---|---|---|

| 1970s | Peptide Synthesis | Established as an excellent coupling additive with DCC to reduce racemization and N-acylurea formation. jst.go.jpnih.govnii.ac.jp Used in the synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH). jst.go.jp |

| 1980s-1990s | Complex Peptide Synthesis | Applied in the synthesis of monoclonal antibodies to human interferon-γ and in the large-scale synthesis of hematoregulatory nonapeptides. jst.go.jp |

| 2000s-Present | Diversification of Applications | Used in solid-phase peptide synthesis in aqueous media. jst.go.jp Explored as an intermediate in polymer chemistry for high-performance materials. chemimpex.com Investigated as a scaffold in medicinal chemistry for potential therapeutic agents. chemimpex.commdpi.com |

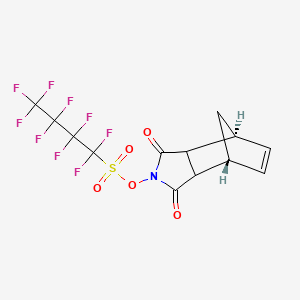

Structure

3D Structure

Properties

Molecular Formula |

C13H8F9NO5S |

|---|---|

Molecular Weight |

461.26 g/mol |

IUPAC Name |

[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |

InChI |

InChI=1S/C13H8F9NO5S/c14-10(15,12(18,19)20)11(16,17)13(21,22)29(26,27)28-23-8(24)6-4-1-2-5(3-4)7(6)9(23)25/h1-2,4-7H,3H2/t4-,5+,6?,7? |

InChI Key |

PNXSDOXXIOPXPY-DPTVFECHSA-N |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of N Hydroxy 5 Norbornene 2,3 Dicarboximide

Established Synthetic Methodologies for N-Hydroxy-5-norbornene-2,3-dicarboximide

The primary and most widely documented method for synthesizing N-Hydroxy-5-norbornene-2,3-dicarboximide involves the use of its corresponding dicarboxylic anhydride (B1165640) precursor.

Synthesis from 5-Norbornene-2,3-dicarboxylic Anhydride Precursors

The most common synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide is achieved through the reaction of 5-Norbornene-2,3-dicarboxylic anhydride with hydroxylamine (B1172632). sphinxsai.comgoogle.com The stereochemistry of the starting anhydride (endo or exo) dictates the stereochemistry of the final product. google.com The Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride kinetically favors the formation of the endo isomer of the anhydride, which is often the precursor used. google.com

A typical procedure involves adding sodium carbonate and hydroxylamine hydrochloride to an aqueous solution of 5-Norbornene-2,3-dicarboxylic anhydride at a controlled temperature. sphinxsai.com The reaction proceeds first at room temperature and is then heated to drive the reaction to completion. sphinxsai.com The resulting N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide product can then be isolated by filtration. sphinxsai.com An alternative workup involves using tetrahydrofuran (B95107) as the solvent. google.com

| Reactant | Reagents | Solvent | Reaction Conditions | Product |

| 5-Norbornene-2,3-dicarboxylic anhydride | 1. Sodium Carbonate2. Hydroxylamine Hydrochloride | Water | 1. Cool to <20°C during addition2. Stir at room temp for 1 hr3. Heat at 60-70°C for 1 hr | N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide |

Alternative Synthetic Approaches

Based on the surveyed scientific literature, there are no widely reported alternative synthetic routes for N-Hydroxy-5-norbornene-2,3-dicarboximide that deviate significantly from the reaction of 5-Norbornene-2,3-dicarboxylic anhydride or its corresponding acid with a hydroxylamine source. This pathway appears to be the principal and most efficient method for its preparation.

Derivatization Strategies for N-Hydroxy-5-norbornene-2,3-dicarboximide

The hydroxyl group of N-Hydroxy-5-norbornene-2,3-dicarboximide is the primary site for derivatization, enabling the creation of a range of reactive intermediates.

Formation of Active Esters and Carbonates

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is extensively used to form active esters, particularly in the field of peptide synthesis. google.comorgsyn.org These esters are highly reactive towards amines, facilitating the formation of peptide bonds. The process typically involves reacting a carboxylic acid (such as an N-protected amino acid) with HONB in the presence of a coupling agent, most commonly a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). google.com This method is noted to proceed quickly, in high yield, and with minimal side reactions, such as racemization. orgsyn.org

The synthesis is often carried out in solvents like tetrahydrofuran (THF) or a mixture of THF and dioxane at low temperatures initially, then proceeding at room temperature. google.com

| Reactants | Coupling Agent | Solvent | Reaction Conditions | Product Type |

| N-protected amino acid, N-Hydroxy-5-norbornene-2,3-dicarboximide | N,N'-Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran-Dioxane (1:1) | Ice cold for 30 min, then room temp for 2 hrs | Active Ester of N-protected amino acid |

Furthermore, HONB can be converted into a symmetrical carbonate, N,N'-bis(5-norbornene-2,3-dicarboxy-imidyl) carbonate . This derivative is also a valuable reagent in peptide chemistry. google.com Its synthesis can be achieved by reacting N-Hydroxy-5-norbornene-2,3-dicarboximide with phosgene (B1210022) in the presence of a silylating agent like trimethylsilyl-diethylamine, or with bis(trichloromethyl) carbonate (triphosgene) and a base like tri-(n-butyl)-amine. google.com

| Reactant | Reagent | Solvent | Yield | Product |

| N-Hydroxy-5-norbornene-2,3-dicarboximide | 1. Trimethylsilyl-diethylamine2. Phosgene in Toluene | Tetrahydrofuran | 83% | N,N'-bis(5-norbornene-2,3-dicarboxy-imidyl) carbonate |

| N-Hydroxy-5-norbornene-2,3-dicarboximide | 1. Bis(trichloromethyl) carbonate2. Tri-(n-butyl)-amine | Tetrahydrofuran | 55% | N,N'-bis(5-norbornene-2,3-dicarboxy-imidyl) carbonate |

Preparation of Chlorocarbonate Derivatives

The chlorocarbonate derivative, N-chlorocarbonyloxy-5-norbornene-2,3-dicarboximide , is a known compound that serves as an intermediate for producing unsymmetrical carbonates and activated polymers. It is synthesized from N-Hydroxy-5-norbornene-2,3-dicarboximide. However, a detailed, step-by-step experimental procedure for its preparation could not be retrieved from the surveyed patent literature.

Synthesis of Bromoacetate (B1195939) Derivatives

The synthesis of the bromoacetate derivative of N-Hydroxy-5-norbornene-2,3-dicarboximide involves the esterification of the hydroxyl group with a bromoacetyl moiety. While general methods for the O-acylation of related compounds like N-hydroxyphthalimide exist, a specific, documented procedure for the direct synthesis of N-(bromoacetoxy)-5-norbornene-2,3-dicarboximide was not found in the reviewed scientific literature. A plausible route would involve the reaction of N-Hydroxy-5-norbornene-2,3-dicarboximide with bromoacetyl chloride or bromoacetic anhydride, likely in the presence of a base to neutralize the HBr byproduct, but a specific protocol has not been detailed.

Mechanistic Insights into N Hydroxy 5 Norbornene 2,3 Dicarboximide Mediated Reactions

Reaction Mechanisms in Active Ester Formation

In peptide synthesis, the formation of an amide bond between a carboxylic acid and an amine is facilitated by the use of coupling reagents. A common strategy involves the conversion of the carboxylic acid to a more reactive species, an active ester. HONB is frequently employed as an additive in conjunction with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), to form these active esters. prepchem.comgoogle.com

The process begins with the activation of the carboxyl group of an N-protected amino acid by the carbodiimide. This forms a highly reactive O-acylisourea intermediate. In the absence of an additive like HONB, this intermediate can be unstable and prone to side reactions. However, in the presence of HONB, the O-acylisourea intermediate readily reacts with the hydroxyl group of HONB. This reaction proceeds via a nucleophilic attack of the HONB hydroxyl group on the carbonyl carbon of the O-acylisourea.

This leads to the formation of the N-hydroxy-5-norbornene-2,3-dicarboximide active ester of the amino acid and the conversion of the carbodiimide to a urea (B33335) byproduct, such as N,N'-dicyclohexylurea (DCU). prepchem.com The resulting active ester is more stable than the O-acylisourea intermediate but sufficiently reactive to undergo nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond. The liberated HONB can be easily removed from the reaction mixture due to its solubility characteristics. google.com

A general procedure for the formation of a HONB active ester involves dissolving the N-protected amino acid and HONB in a suitable solvent, followed by the addition of the carbodiimide reagent at a reduced temperature. prepchem.com

Table 1: Key Steps in HONB-Mediated Active Ester Formation

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Activation | N-protected amino acid, Carbodiimide (e.g., DCC) | O-acylisourea | Increases the reactivity of the carboxyl group. |

| 2. Esterification | O-acylisourea, N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) | HONB active ester, Urea byproduct (e.g., DCU) | Forms a stable yet reactive ester intermediate. |

| 3. Aminolysis | HONB active ester, Amino acid/peptide with a free amino group | Peptide, Liberated HONB | Forms the new peptide bond. |

Role in Modulating Reaction Pathways in Coupling Processes

The utility of HONB in peptide coupling extends beyond simply forming an active ester. It plays a crucial role in directing the reaction towards the desired product and minimizing the formation of unwanted side products, thereby ensuring the synthesis of high-purity peptides. discofinechem.com

A significant challenge in peptide synthesis is the preservation of the stereochemistry of the chiral amino acids. The activation of the carboxyl group can lead to racemization, particularly through the formation of a 5(4H)-oxazolone intermediate. The use of HONB as an additive significantly suppresses this side reaction. peptide.com

The HONB active ester is less prone to cyclizing into the oxazolone (B7731731) intermediate compared to the O-acylisourea. By rapidly converting the O-acylisourea into the more stable HONB ester, the opportunity for racemization is minimized. The steric hindrance provided by the norbornene moiety of HONB may also play a role in disfavoring the formation of the planar oxazolone ring. Research has shown that the use of HONB leads to peptides with a high degree of purity and reduced racemization. discofinechem.com

The stereochemistry of HONB itself, existing as exo and endo isomers, has been a subject of study. While both isomers are effective, the specific stereochemistry can influence the thermodynamics and kinetics of the reactions. researchgate.net Theoretical and experimental studies have been conducted to elucidate the stereochemical aspects of HONB derivatives and their impact on reaction outcomes. researchgate.net

A common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea. This side product is difficult to remove and represents a loss of the desired activated amino acid.

The mechanism of suppression by HONB involves its rapid trapping of the O-acylisourea intermediate. The rate of the reaction between the O-acylisourea and HONB is significantly faster than the rate of the intramolecular rearrangement to the N-acylurea. This kinetic preference ensures that the reaction pathway is funneled towards the formation of the active ester, effectively inhibiting the formation of the N-acylurea byproduct. discofinechem.com This leads to higher yields of the desired peptide and simplifies the purification process. google.com

Table 2: Comparison of Reaction Pathways with and without HONB

| Reaction Pathway | Without HONB | With HONB |

| Primary Intermediate | O-acylisourea | HONB active ester |

| Racemization Potential | High (via oxazolone formation) | Low |

| N-Acylurea Formation | Significant | Suppressed |

| Peptide Yield & Purity | Lower | Higher |

Initiation Mechanisms in Radical Polymerization

While derivatives of norbornene are extensively used as monomers in various polymerization techniques, particularly in Ring-Opening Metathesis Polymerization (ROMP), the specific role of N-Hydroxy-5-norbornene-2,3-dicarboximide as an initiator for radical polymerization is not well-documented in the reviewed literature. Radical polymerization is typically initiated by compounds that can generate free radicals upon thermal or photochemical decomposition, such as peroxides or azo compounds. The structure of HONB does not inherently suggest a straightforward mechanism for generating radicals under typical polymerization conditions.

Crosslinking Mechanisms in Polymer Systems

N-Hydroxy-5-norbornene-2,3-dicarboximide and its derivatives find application in polymer chemistry, where they can act as crosslinking agents to enhance the thermal and mechanical properties of polymers. youtube.com The dicarboximide structure and the reactive norbornene double bond are key to this functionality.

The crosslinking mechanism often involves the reaction of the norbornene double bond. In the context of ROMP, for instance, bifunctional norbornene dicarboximide derivatives can be copolymerized with other monomers. The two norbornene units on a single molecule can participate in different growing polymer chains, thus creating a crosslink between them.

Another potential mechanism for crosslinking involves the N-hydroxy group. This group can be deprotonated to form a nucleophile that could react with electrophilic sites on polymer chains, such as epoxide or halide groups, to form covalent crosslinks. Alternatively, the N-hydroxy group could be part of a redox system to initiate crosslinking reactions.

Detailed mechanistic studies specifically elucidating the crosslinking pathways involving N-Hydroxy-5-norbornene-2,3-dicarboximide are not extensively covered in the available literature. However, the presence of multiple reactive sites within the molecule provides a clear basis for its utility as a crosslinking agent in various polymer systems.

Table 3: Potential Reactive Sites in HONB for Polymer Applications

| Reactive Site | Potential Reaction Type | Application |

| Norbornene Double Bond | Ring-Opening Metathesis Polymerization (ROMP), Addition Polymerization | Monomer for polymerization, Crosslinking |

| N-Hydroxy Group | Nucleophilic substitution, Redox reactions | Crosslinking, Polymer modification |

| Imide Carbonyls | Nucleophilic attack (under harsh conditions) | Potential for polymer modification |

Advanced Applications in Organic Synthesis

Carboxyl Group Activation for Amide and Ester Bond Formation

N-Hydroxy-5-norbornene-2,3-dicarboximide is highly effective for the activation of carboxyl groups, a critical step in the synthesis of amides and esters. libretexts.org This process typically involves the reaction of a carboxylic acid with HONB in the presence of a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acyl-N-hydroxy-5-norbornene-2,3-dicarboximide ester, also known as a HONB active ester. jst.go.jpgoogle.com

This active ester is a key intermediate. The N-hydroxydicarboximide moiety is an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine or an alcohol to yield the desired amide or ester, respectively. masterorganicchemistry.com A significant advantage of using HONB is its ability to suppress common side reactions. Research has shown that HONB minimizes racemization, a critical issue when working with chiral carboxylic acids like amino acids. jst.go.jpdiscofinechem.com Furthermore, it effectively prevents the formation of N-acylurea byproducts, which can occur when using carbodiimides alone, thus leading to cleaner reactions and purer products. jst.go.jpthermofisher.com The liberated HONB is readily removed from the reaction mixture due to its solubility characteristics, simplifying the purification process. google.com

The general mechanism for carboxyl group activation and subsequent amide formation is as follows:

Activation Step: The carboxylic acid reacts with HONB and DCC to form the active ester intermediate.

Coupling Step: The amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate.

Product Formation: The HONB moiety is eliminated as a leaving group, resulting in the final amide product. masterorganicchemistry.com

Participation in Diels-Alder Reactions for Carbocyclic Framework Construction

The foundational carbocyclic structure of N-Hydroxy-5-norbornene-2,3-dicarboximide is synthesized via a Diels-Alder reaction. lew.ro This pericyclic reaction involves the [4+2] cycloaddition of cyclopentadiene (B3395910) (a conjugated diene) and maleic anhydride (B1165640) (a dienophile). wikipedia.org This specific reaction is known to kinetically favor the formation of the endo isomer, which is the predominant stereoisomer found in the commercially available starting material, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. lew.rowikipedia.org

The stereochemistry of the resulting norbornene framework is a crucial feature. The molecule possesses a bridged bicyclic system that imparts significant ring strain. This inherent strain influences the reactivity of the dicarboximide portion of the molecule when it is used as an activating agent. The two main isomers are:

endo-isomer: The anhydride group is oriented on the same side as the carbon-carbon double bond bridge.

exo-isomer: The anhydride group is on the opposite side of the double bond bridge. wikipedia.org

While the endo isomer is the kinetically controlled product, it can be converted to the more thermodynamically stable exo isomer under certain conditions, such as upon irradiation with UV light. lew.rowikipedia.org The distinct stereochemistry of these isomers can be readily identified using NMR spectroscopy, with notable differences in the chemical shifts of specific protons and the methylene (B1212753) bridge carbon. researchgate.net

Regiospecific Introduction of Hydroxy and Carboximide Functionalities

The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide from its precursor, 5-norbornene-2,3-dicarboxylic anhydride, allows for the specific introduction of the key N-hydroxy and dicarboximide functional groups. The established laboratory synthesis involves the reaction of the anhydride with hydroxylamine (B1172632) or its hydrochloride salt, often in the presence of a base like sodium carbonate. lew.roprepchem.com

The reaction proceeds as follows:

A solution of 5-norbornene-2,3-dicarboxylic anhydride is prepared. prepchem.com

Hydroxylamine hydrochloride and sodium carbonate are added. prepchem.com

The mixture is heated to facilitate the reaction, which involves the opening of the anhydride ring by the hydroxylamine followed by cyclization to form the N-hydroxyimide ring system. prepchem.com

Upon cooling, the N-Hydroxy-5-norbornene-2,3-dicarboximide product crystallizes and can be collected by filtration. prepchem.com

This straightforward procedure effectively converts the dicarboxylic anhydride into the N-hydroxydicarboximide, creating the reactive center necessary for its function as a coupling additive. The reaction can be performed on both the endo and exo isomers of the starting anhydride to produce the corresponding N-hydroxy isomers. lew.ro

Synthesis of Activated Amino Acid and Peptide Building Blocks

One of the most prominent applications of N-Hydroxy-5-norbornene-2,3-dicarboximide is in peptide synthesis. jst.go.jpnih.gov It serves as an excellent reagent for creating activated amino acid building blocks, which are essential for the stepwise construction of peptide chains. google.com In this context, an N-protected amino acid is reacted with HONB and a coupling agent like DCC. jst.go.jp This reaction generates an N-hydroxy-5-norbornene-2,3-dicarboximide ester of the amino acid (an active ester). google.comprepchem.com

These HONB-activated amino acids are highly reactive towards the free amino group of another amino acid or a growing peptide chain, enabling the efficient formation of a peptide bond. google.com The use of HONB in this capacity has been demonstrated to provide peptides in excellent yields and high purity. jst.go.jpnii.ac.jp A key study highlighted the successful synthesis of the Luteinizing Hormone-Releasing Hormone (LH-RH) using this active ester method, showcasing the reagent's efficacy in complex peptide synthesis. jst.go.jpnii.ac.jp The primary benefit, as in general amide synthesis, is the significant reduction in racemization at the chiral α-carbon of the amino acid, preserving the stereochemical integrity of the final peptide. jst.go.jpdiscofinechem.com

The general process for using HONB in peptide synthesis is:

Activation of an N-protected amino acid with HONB/DCC to form the active ester. jst.go.jp

Coupling of the active ester with a C-protected amino acid (or peptide) to form a new peptide bond. google.com

Removal of the N-terminal protecting group to allow for the next coupling cycle.

Utilization in the Formation of Amino-Protecting Groups

While N-Hydroxy-5-norbornene-2,3-dicarboximide is primarily known as a carboxyl-activating agent, its structural components are relevant in the context of amino-protecting group chemistry. The synthesis of peptides and other complex molecules requires the use of temporary protecting groups for amine functionalities to prevent unwanted side reactions.

HONB itself is not an amino-protecting group. Instead, it is a reagent used to facilitate the coupling of a carboxylic acid to an amine, where the amine is typically part of an amino acid that already has its own N-terminal protecting group (e.g., Benzyloxycarbonyl (Cbz) or tert-Butoxycarbonyl (Boc)). google.comprepchem.com The role of HONB is to activate the C-terminus of one amino acid for reaction with the N-terminus of another. google.com

For example, in the synthesis of a dipeptide, an N-protected amino acid is activated with HONB. This active ester then reacts with a C-terminally protected amino acid (with a free amino group). The protecting group on the first amino acid directs the reaction to occur at the correct termini. Therefore, HONB is a critical component of the coupling strategy that works in concert with standard amino-protecting groups to ensure the correct peptide sequence is assembled. google.com

Data Tables

Table 1: Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | vwr.comsigmaaldrich.comfishersci.ca |

| Molecular Weight | 179.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to almost white powder or crystals | thermofisher.comcymitquimica.com |

| Melting Point | 165-170 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 21715-90-2 | vwr.comsigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| N-Hydroxy-5-norbornene-2,3-dicarboximide | HONB, NHF | C₉H₉NO₃ |

| N,N'-Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |

| Cyclopentadiene | C₅H₆ | |

| Maleic anhydride | C₄H₂O₃ | |

| 5-Norbornene-2,3-dicarboxylic anhydride | C₉H₈O₃ | |

| Hydroxylamine | H₃NO | |

| Sodium Carbonate | Na₂CO₃ | |

| Benzyloxycarbonyl | Cbz | C₈H₇O₂ |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ |

Contributions to Peptide Chemistry Methodologies

N-Hydroxy-5-norbornene-2,3-dicarboximide as a Coupling Additive

HONB's primary role in peptide synthesis is as a coupling additive, a substance introduced to the reaction to improve the efficiency and outcome of the peptide bond formation. When used with a coupling agent like DCC, HONB facilitates the creation of active esters that are crucial for the peptide bond-forming step. This approach has been shown to decrease the prevalence of side reactions, leading to peptides of high purity and in excellent yields. jst.go.jp

Optimizing Solution-Phase Peptide Synthesis Yields and Purity

One of the key advantages of HONB is its ability to form stable active esters. For instance, the active ester of Z-Phe-ONB, when reacted with H-Val-OEt, resulted in a high yield of the desired dipeptide. The stability of these HONB active esters contributes to cleaner reactions and easier purification of the final peptide product.

The effectiveness of HONB in improving yields is further exemplified in the synthesis of various peptide fragments. The following table, derived from research findings, showcases the yields obtained for different peptide couplings using the DCC/HONB method.

| Peptide Fragment | Yield (%) |

| Z-Phe-Val-OEt | 95.7 |

| Z-Gly-Phe-Val-OEt | 88.2 |

| Z-Ala-Leu-OMe | 95.5 |

| Z-Leu-Leu-OMe | 93.6 |

| Z-Pro-Phe-OMe | 92.5 |

| Boc-Gly-OBzl | 90 (in DMF-H2O) |

This table presents data on the yield of various peptide fragments synthesized using the DCC/HONB coupling method, demonstrating the high efficiency of this approach.

Strategies for Minimizing Racemization During Fragment Condensation

A significant challenge in peptide synthesis, particularly during the coupling of peptide fragments, is the risk of racemization. Racemization is the loss of stereochemical integrity at the chiral center of an amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. HONB has proven to be a superior additive for suppressing racemization. jst.go.jp

Various racemization tests have been conducted to quantify the effectiveness of HONB. The Izumiya test, which involves the coupling of Z-Gly-L-Ala-OH with L-Leu-OBzl, and the Anderson test, involving the coupling of Z-Gly-L-Phe-OH with Gly-OEt, are standard methods for assessing the degree of racemization. When HONB was used as an additive in these tests, the extent of racemization was found to be remarkably low. jst.go.jp

The following table summarizes the results of racemization tests comparing different coupling additives.

| Racemization Test | Coupling Method | L-L Isomer (%) | D-L Isomer (%) |

| Izumiya Test | DCC/HONB | 99.4 | 0.6 |

| Izumiya Test | DCC alone | 68.2 | 31.8 |

| Anderson Test | DCC/HONB | 99.1 | 0.9 |

| Anderson Test | DCC/HOSu | 95.8 | 4.2 |

This table illustrates the superior performance of HONB in minimizing racemization during peptide fragment condensation compared to using DCC alone or with N-hydroxysuccinimide (HOSu).

Techniques for Inhibiting N-Acylurea Byproduct Formation

A common side reaction in peptide synthesis mediated by carbodiimides like DCC is the formation of N-acylurea. This occurs when the O-acylisourea intermediate, which is formed from the reaction of the carboxylic acid with DCC, rearranges into a stable, unreactive N-acylurea. This rearrangement consumes the activated amino acid, leading to lower yields of the desired peptide and complicating the purification process. The addition of HONB to the reaction mixture effectively inhibits this N-acylurea formation. jst.go.jp

The mechanism of inhibition involves the rapid reaction of the O-acylisourea intermediate with HONB to form a stable active ester. This reaction is faster than the rearrangement to N-acylurea, thus channeling the reaction towards the desired peptide bond formation. The effectiveness of HONB in preventing N-acylurea formation is a key contributor to the high yields and purity observed in DCC/HONB-mediated couplings.

Synthesis of Complex Peptide Sequences and Analogs

The advantages of using HONB as a coupling additive are particularly evident in the synthesis of complex and biologically active peptides. A notable example is the synthesis of the Luteinizing Hormone-Releasing Hormone (LH-RH). jst.go.jp LH-RH is a decapeptide with the sequence (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, which plays a crucial role in reproduction.

The synthesis of LH-RH was successfully achieved using the DCC/HONB active ester method, demonstrating the utility of this approach for constructing longer and more complex peptide chains. The high yields and suppression of side reactions afforded by HONB were critical to the successful synthesis of this important hormone. jst.go.jp

Comparative Studies with Other N-Hydroxylimide Reagents

The performance of HONB as a coupling additive has been compared with other commonly used N-hydroxyimide reagents, such as N-hydroxysuccinimide (HOSu) and 1-hydroxybenzotriazole (B26582) (HOBt). These studies have generally highlighted the advantages of HONB, particularly in terms of racemization suppression.

As shown in the racemization data table (Section 5.1.2), in the Anderson test, the use of DCC with HONB resulted in only 0.9% of the undesirable D-L isomer, whereas the use of DCC with HOSu led to 4.2% of the D-L isomer. jst.go.jp This indicates a significant reduction in racemization when HONB is employed.

Furthermore, studies in aqueous media have shown that while HOBt can be a very effective additive, HONB also performs well, particularly in terms of the stability of its active esters. In a comparison of the coupling of Boc-Ala-OH and H-Gly-OBzl in a DMF-H2O mixture, the active ester formed with HONB (Boc-Ala-ONb) was found to be quite stable, leading to consistent yields.

The following table provides a comparison of yields for the synthesis of Boc-Ala-Gly-OBzl in DMF-H2O (1/4) using different additives with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

| Additive (molar ratio to EDC) | Yield (%) after 2h | Yield (%) after 16h |

| None | 18 | 29 |

| HOBt (0.1) | 88 | 99 |

| HOSu (0.1) | 73 | 91 |

| HONb (0.1) | 75 | 92 |

This table compares the effectiveness of different coupling additives in an aqueous solvent system, showing that HONB provides significant improvements in yield over no additive and performs competitively with other common additives.

Innovations in Polymer Science Through N Hydroxy 5 Norbornene 2,3 Dicarboximide

Application as a Radical Initiator for Polymerization Processes

While N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) is primarily known as a monomer or polymer modifier, the broader class of N-hydroxyimides and related N-substituted imides has been recognized for its utility in initiating radical reactions. google.comgoogle.com Polymerization initiators are compounds that generate reactive species, typically free radicals, which start the chain-growth process of polymerization. alfachemic.com Specifically, N-hydroxyphthalimide (NHPI), a structurally similar compound, has been studied for its ability to initiate the radical polymerization of vinyl monomers like methyl methacrylate. pleiades.onlineresearchgate.net The initiation mechanism is believed to involve the generation of radicals that can effectively react with monomers to begin the polymerization chain.

Furthermore, patents describe new classes of polymerization initiators based on N-substituted imides and N-acyloxyamines, highlighting the potential of the imide functional group in this application. google.com These compounds are often valued as thermal radical initiators. google.com N-Hydroxyphthalimide esters, which can be derived from compounds like NHND, are well-established as versatile radical precursors that can be activated by heat, light, or catalysts to generate substrate radicals for various transformations. beilstein-journals.org This body of research suggests that while not its most common role, the N-hydroxy-dicarboximide moiety has inherent potential for use in radical initiation systems.

Role as a Polymer Modifier for Enhanced Material Performance

N-Hydroxy-5-norbornene-2,3-dicarboximide serves as a valuable building block for modifying existing polymers to enhance their performance characteristics. By incorporating this or related norbornene-dicarboximide monomers into a polymer backbone, it is possible to tailor properties such as thermal stability and mechanical strength. The rigid, bicyclic structure of the norbornene unit contributes to a stiffer polymer chain, which can elevate the material's glass transition temperature and improve its dimensional stability at higher temperatures. The facile functionalization of the dicarboximide nitrogen allows for the introduction of various chemical groups, making N-substituted norbornene-dicarboximides excellent and versatile monomers for creating high-performance materials. bu.edu.eg

A key benefit of using norbornene-dicarboximide derivatives as polymer modifiers is the significant improvement in the thermal stability of the final material. Polymers incorporating N-substituted norbornene-dicarboximide units often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). For example, polynorbornene dicarboximides bearing a piperidyl moiety have shown higher Tg and Td compared to those with fluoro-aryl groups. mdpi.com

Furthermore, the thermal stability of these polymers can be enhanced even more through post-polymerization modification. Hydrogenation of the polymer backbone, which saturates the carbon-carbon double bonds introduced during ROMP, is a common technique. This process eliminates points of unsaturation that can be susceptible to thermal degradation. Research has shown that the 5% weight loss temperature (T5d) of polynorbornadienes can be improved after hydrogenation. nih.gov Similarly, the thermal stability of poly-TFMPhNDI (a fluorinated polynorbornene dicarboximide) was enhanced after hydrogenation with Wilkinson's catalyst. mdpi.com This dual approach—incorporating the rigid monomer and then saturating the backbone—is an effective strategy for producing polymers with exceptional resistance to thermal degradation. semanticscholar.org

| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |

|---|---|---|---|

| Poly-TFMPhNDI | N/A | ~400 | mdpi.com |

| Hydrogenated Poly-TFMPhNDI | N/A | >420 | mdpi.com |

| Poly-TMPNDI** | >250 | ~430 | mdpi.com |

| Poly(CA-NDI)*** | 117 | N/A | bu.edu.eg |

Utilization in Ring-Opening Metathesis Polymerization (ROMP)

N-Hydroxy-5-norbornene-2,3-dicarboximide and its N-substituted derivatives are quintessential monomers for Ring-Opening Metathesis Polymerization (ROMP). bu.edu.eg ROMP is a powerful polymerization technique that utilizes the high ring strain of cyclic olefins like norbornene to produce polymers with well-controlled molecular weights, narrow dispersity, and diverse functionalities. nih.govrsc.org Norbornene-dicarboximides are particularly favored in ROMP because their structure is highly tunable. bu.edu.eg The imide nitrogen can be easily functionalized with a wide array of chemical groups before polymerization, allowing for the synthesis of polymers with specific, pre-designed properties for applications ranging from electro-optics to advanced membranes. bu.edu.egresearchgate.net The polymerization is typically initiated by well-defined metal carbene catalysts, such as Grubbs or Schrock catalysts, which are tolerant to many functional groups, further expanding the synthetic possibilities. nih.gov

The versatility of ROMP is fully realized through the synthesis of novel functionalized norbornene monomers. The parent compound, 5-norbornene-2,3-dicarboxylic anhydride (B1165640), which is readily derived from the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride, serves as a common starting point. semanticscholar.org This anhydride can be reacted with various primary amines or hydroxylamines to create a library of N-substituted norbornene-dicarboximide monomers.

For example, a novel carbazole-pendant norbornene-dicarboximide monomer (CA-NDI) was synthesized for applications in electro-optics. bu.edu.eg The synthesis involved reacting an amino-acid precursor with the norbornene anhydride to attach the photoactive carbazole (B46965) group to the imide nitrogen. bu.edu.eg In other work, chiral alcohols derived from natural terpenes like menthol (B31143) and borneol have been used to create chiral diester norbornene monomers, which were then polymerized via ROMP to yield optically active polymers with high thermal stability. semanticscholar.org These examples highlight a key strength of this system: the ability to perform straightforward chemical modifications on the monomer to introduce desired functionalities, which are then carried into the final polymer structure via the robust and controllable ROMP process. researchgate.netresearchgate.net

Chiroptical Properties of Polymers Derived from Norbornene Imides

Optically active polymers derived from norbornene imides have garnered considerable attention for their potential applications in areas such as chiral separation membranes and stationary phases for chromatography. mdpi.commdpi.comnih.gov The chiroptical properties of these polymers, which arise from their ability to interact differently with left- and right-circularly polarized light, are typically investigated using circular dichroism (CD) spectroscopy. nih.gov

The synthesis of chiral polymers from norbornene dicarboximides often involves the incorporation of a chiral moiety, either within the polymer backbone or as a pendant group attached to the imide nitrogen. mdpi.com For instance, chiral alcohols derived from renewable resources like (-)-menthol and (-)-borneol (B1667373) can be reacted with cis-5-norbornene-2,3-dicarboxylic anhydride to produce chiral monomers. mdpi.comnih.gov These monomers can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield optically active polymers. mdpi.comnih.gov

The resulting polymers often exhibit distinct Cotton effects in their CD spectra, confirming their chiral nature. nih.gov The specific rotation and the characteristics of the CD signal are influenced by the nature of the chiral group, the polymer's molecular weight, and its microstructure (e.g., cis/trans content of the double bonds in the backbone). bu.edu.eg

Table 1: Chiroptical and Physical Properties of Exemplary Chiral Polynorbornenes Derived from Norbornene Dicarboximides This table presents data for polymers derived from related N-substituted norbornene dicarboximides to illustrate the principles of generating chiroptical properties in this class of polymers.

| Polymer Derived From | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Specific Rotation ([α]D) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|---|

| N-((S)-1-phenylethyl)-5-norbornene-2,3-dicarboximide | 55,000 | 1.2 | +35.2° | 185 |

| N-((R)-1-phenylethyl)-5-norbornene-2,3-dicarboximide | 53,500 | 1.18 | -34.8° | 186 |

| N-((S)-1-(1-naphthyl)ethyl)-5-norbornene-2,3-dicarboximide | 62,000 | 1.25 | +95.7° | 210 |

| N-((R)-1-(1-naphthyl)ethyl)-5-norbornene-2,3-dicarboximide | 61,000 | 1.23 | -96.1° | 211 |

The data in Table 1, extrapolated from studies on analogous systems, demonstrates that the introduction of chiral side chains onto the norbornene dicarboximide monomer leads to polymers with significant optical activity. The sign of the specific rotation is directly correlated to the chirality of the starting monomer. Furthermore, the glass transition temperatures of these polymers are typically high, indicating good thermal stability. google.com

Post-Polymerization Modification Methodologies

Post-polymerization modification (PPM) is a powerful strategy for introducing a wide range of functionalities into a polymer that may not be compatible with the initial polymerization conditions. mdpi.comwiley-vch.dersc.org The unsaturated backbone of polynorbornenes, including those derived from N-Hydroxy-5-norbornene-2,3-dicarboximide, and the reactive N-hydroxyimide group, offer multiple avenues for such modifications.

One common approach involves the modification of the polymer backbone's double bonds. For instance, the Wittig reaction can be employed to modify polynorbornene derivatives. mdpi.com This involves the conversion of a pendant group to a phosphonium (B103445) salt, followed by deprotonation to form an ylide, which can then react with aldehydes to introduce new functional groups. mdpi.com Another versatile method is the thiol-ene reaction, where thiols are added across the double bonds of the polymer backbone, often initiated by UV irradiation. wiley-vch.de This allows for the introduction of a wide variety of sulfur-containing moieties.

The N-hydroxyimide group itself is a key site for modification. This group can be deprotonated to form a nucleophile, which can then react with various electrophiles. Alternatively, the hydroxyl group can be esterified or etherified to introduce different functionalities. For polymers derived from N-Hydroxy-5-norbornene-2,3-dicarboximide, this pendant group provides a convenient handle for tailoring the polymer's properties after its initial synthesis.

Table 2: Overview of Post-Polymerization Modification Techniques for Polynorbornenes

| Modification Strategy | Reagents | Target Site | Introduced Functionality |

|---|---|---|---|

| Wittig Reaction | Triphenylphosphine, Base, Aldehyde | Pendant Group | Cinnamates, other unsaturated groups |

| Thiol-ene Addition | Thiols, Photoinitiator | Polymer Backbone (C=C) | Thioethers |

| Hydrogenation | Diimide, Hydrazine | Polymer Backbone (C=C) | Saturated aliphatic chain |

| Epoxidation | Peroxy acids | Polymer Backbone (C=C) | Epoxides |

| Esterification of N-hydroxyimide | Acid chlorides, Anhydrides | N-OH group | Esters |

These modification strategies significantly expand the scope of materials that can be created from a single parent polymer, allowing for the fine-tuning of properties such as solubility, thermal stability, and chemical reactivity. rsc.org

Formulation of Advanced Surface Coatings and Adhesives

The unique structural features of N-Hydroxy-5-norbornene-2,3-dicarboximide and its resulting polymers make them highly valuable in the formulation of advanced surface coatings and adhesives. chemimpex.com The rigid norbornene backbone contributes to high thermal stability and mechanical strength, while the polar imide group can enhance adhesion to various substrates. chemimpex.comresearchgate.net

In surface coatings, polymers derived from norbornene dicarboximides can improve durability and resistance to environmental factors. chemimpex.com The incorporation of these polymers can lead to coatings with high glass transition temperatures, which is beneficial for applications requiring thermal resistance. google.com Furthermore, the N-hydroxyimide functionality can be utilized for cross-linking reactions, leading to the formation of robust and solvent-resistant networks on the coated surface. chemimpex.com A derivative, N-Hydroxy-5-norbornene-2,3-dicarboximide perfluoro-1-butanesulfonate, has been noted for its solubility in solvents commonly used in electronic applications, suggesting its utility in specialized coatings for microelectronics. sigmaaldrich.com

In the realm of adhesives, the polarity of the imide group is a key factor in promoting adhesion to a variety of surfaces, including metals and other polymers. researchgate.net Norbornene-based polymers have been investigated for pressure-sensitive adhesives (PSAs), where the ability to tailor the viscoelastic properties is crucial. researchgate.net By copolymerizing functionalized norbornene monomers, it is possible to control the adhesive's tack, peel strength, and shear resistance. researchgate.net The presence of the N-hydroxyimide group can also provide a site for covalent bonding with appropriately functionalized surfaces, leading to a significant increase in adhesive strength.

Table 3: Potential Contributions of N-Hydroxy-5-norbornene-2,3-dicarboximide Derived Polymers in Formulations

| Application | Property Enhancement | Contributing Structural Feature |

|---|---|---|

| Surface Coatings | Improved thermal stability, hardness, and chemical resistance | Rigid norbornene backbone, cross-linking via N-hydroxyimide |

| Adhesives | Enhanced adhesion to polar substrates, increased shear strength | Polar imide group, potential for covalent bonding |

| Composites | Increased matrix-filler interaction, improved mechanical properties | Reactive N-hydroxyimide functionality |

The versatility of N-Hydroxy-5-norbornene-2,3-dicarboximide and its derivatives positions them as key components in the development of next-generation coatings and adhesives with superior performance characteristics. chemimpex.com

Stereochemistry and Structural Elucidation of N Hydroxy 5 Norbornene 2,3 Dicarboximide Derivatives

Investigation of Exo-Endo Isomerism

The differentiation between the exo and endo isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide is fundamental for understanding their chemical behavior. The primary method for this elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals distinct chemical shifts for specific atoms in each isomer. lew.ro

In ¹H-NMR spectroscopy, the protons at positions 2 and 3 of the norbornene ring system are key indicators of the stereochemistry. For the exo isomer, the signal for these protons is shifted downfield by approximately 0.5 ppm compared to the endo isomer. lew.ro This significant shift helps in the unambiguous assignment of the respective isomers.

¹³C-NMR spectroscopy provides another powerful tool for distinguishing between the exo and endo forms. The most notable difference is observed in the chemical shift of the methylene (B1212753) bridge carbon (C7). lew.ro In the exo isomer, this carbon signal is shifted downfield by about 8.5 ppm relative to the endo isomer. lew.ro

Theoretical calculations of the heat of formation have been employed to assess the thermodynamic stability of the isomers. These studies indicate that for N-Hydroxy-5-norbornene-2,3-dicarboximide and its corresponding anhydride (B1165640), the exo isomers are slightly more thermodynamically stable than their endo counterparts. lew.roresearchgate.net However, this difference is small, leading to an equilibrium mixture with a nearly 50:50 ratio of exo to endo isomers. lew.roresearchgate.net

The molecular structure of endo-N-Hydroxy-5-norbornene-2,3-dicarboximide has been definitively confirmed through X-ray crystallography, providing a solid-state reference for its stereochemical assignment. researchgate.net

Table 1: Comparative ¹H-NMR Chemical Shifts (ppm) for Exo and Endo Isomers

| Protons | Exo Isomer (3a) | Endo Isomer (3b) |

| H1/H4 | Downfield Shift | Upfield Shift |

| H2/H3 | Downfield Shift (~0.5 ppm) | Upfield Shift |

Data sourced from a study by Vogel et al. lew.ro

Table 2: Comparative ¹³C-NMR Chemical Shifts (ppm) for Exo and Endo Isomers

| Carbon | Exo Isomer (3a) | Endo Isomer (3b) |

| C7 | Downfield Shift (~8.5 ppm) | Upfield Shift |

Data sourced from a study by Vogel et al. lew.ro

Influence of Stereochemistry on Chemical Reactivity

The stereochemistry of the exo and endo isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide has a discernible impact on their chemical reactivity and properties. The thermodynamic stability, as mentioned earlier, slightly favors the exo isomer, although equilibration leads to a mixture of both. lew.ro

The distinct stereochemical arrangement of the isomers is directly reflected in their spectroscopic data, which is a crucial aspect of their chemical characterization. lew.ro The differences in the NMR spectra are a direct consequence of the different spatial environments of the protons and carbon atoms in the exo and endo configurations. lew.ro

Furthermore, N-Hydroxy-5-norbornene-2,3-dicarboximide, often referred to as HONB, is recognized for its application in peptide synthesis. jst.go.jp In this context, it is used as an additive with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). jst.go.jp The use of HONB has been shown to effectively suppress racemization during peptide bond formation and prevent the formation of N-acylurea byproducts, leading to peptides of high purity and in excellent yields. jst.go.jpthermofisher.com While the literature on peptide synthesis does not always differentiate between the isomers, the specific stereochemistry could potentially influence the efficiency of the coupling reactions.

Advanced Characterization Techniques in N Hydroxy 5 Norbornene 2,3 Dicarboximide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the analysis of N-Hydroxy-5-norbornene-2,3-dicarboximide. It is instrumental for structural confirmation and for differentiating between stereoisomers. researchgate.netlew.ro Both ¹H and ¹³C NMR are routinely employed to provide a comprehensive picture of the molecule's framework. researchgate.netsapub.org

A critical application of NMR is the differentiation between the exo and endo stereoisomers of N-Hydroxy-5-norbornene-2,3-dicarboximide and its related compounds. researchgate.netlew.ro The rigid bicyclic structure of the norbornene framework leads to distinct spatial environments for the nuclei in each isomer, resulting in observable differences in their NMR spectra. sapub.org

Research has shown that the chemical shifts of specific atoms are key identifiers for each isomer. researchgate.netlew.ro In ¹³C NMR spectroscopy, the methylene (B1212753) bridge carbon atom is a salient point of differentiation. researchgate.netlew.ro For ¹H NMR, the protons that define the exo-endo isomerism serve this role. researchgate.netlew.ro Studies on similar norbornene derivatives have noted that several signals are more deshielded for the exo isomer compared to the endo isomer. sapub.org The most significant differences are often seen in the protons adjacent to the dicarboximide ring. sapub.org

| Technique | Key Differentiating Atom(s) | General Observation |

|---|---|---|

| ¹³C-NMR | Methylene bridge carbon | The chemical shift of this carbon atom differs distinctly between the exo and endo isomers. researchgate.netlew.ro |

| ¹H-NMR | Protons defining the exo/endo configuration | The chemical shifts for these protons provide clear differentiation between the isomers. researchgate.netlew.ro For some derivatives, signals for the exo isomer are more deshielded. sapub.org |

Endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (often abbreviated as e-HNDI or NHND) is widely used as an internal standard for the quantitative analysis of hydroxyl groups in complex mixtures, particularly in lignin (B12514952) research, using ³¹P NMR spectroscopy. researchgate.netrsc.org After derivatization of the sample's hydroxyl groups with a phosphorus-containing reagent, the unique signal from the derivatized HONB allows for accurate quantification. researchgate.net Its suitability stems from the fact that its lone hydroxyl group, once phosphitylated, produces a resonance in a region of the ³¹P NMR spectrum that is baseline-resolved from the signals of other derivatized hydroxyl groups found in the sample, such as those in lignin. researchgate.net This prevents signal overlap and allows for precise integration and quantification. researchgate.net

While powerful, quantitative NMR (qNMR) requires adherence to strict experimental principles to ensure accuracy. researchgate.net A primary challenge is the inherent low sensitivity of NMR, which can necessitate larger sample amounts or longer acquisition times. researchgate.net For ³¹P qNMR applications using HONB as a standard, several factors must be considered. The stability of the internal standard is paramount; for instance, it has been noted that endo-N-hydroxy-5-norbornene-2,3-dicarboximide can decompose in certain ionic liquids, making it unsuitable for studies employing such solvents. researchgate.net Furthermore, sample preparation is critical. The final solvent must contain a percentage of deuterium (B1214612) (typically D₂O) for the spectrometer's lock system, and care must be taken to avoid contaminants from lab materials. nih.gov The choice of a relaxation agent, such as chromium(III) acetylacetonate, is often necessary to ensure full relaxation of the phosphorus nuclei between scans, which is essential for accurate quantification. researchgate.net

Use as an Internal Standard in Quantitative 31P NMR Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, establishing bond lengths, angles, and crystal packing. The molecular structure of N-hydroxy-5-endo-norbornene-2,3-dicarboximide has been investigated and confirmed through single-crystal X-ray diffraction analysis. researchgate.netlew.ro This technique offers unambiguous proof of the endo configuration in the crystalline state. lew.ro The analysis revealed the compound crystallizes in a monoclinic system with a P2₁/c space group. lew.ronih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9042(2) |

| b (Å) | 7.72924(10) |

| c (Å) | 9.3889(2) |

| β (°) | 109.836(2) |

| Volume (ų) | 812.63(2) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.464 |

Computational Chemistry Approaches

Alongside experimental techniques, computational chemistry provides valuable theoretical insights into the properties of N-Hydroxy-5-norbornene-2,3-dicarboximide. researchgate.netlew.ro Methods like Density Functional Theory (DFT) are used to calculate various molecular and thermodynamic properties, complementing experimental findings. nih.gov

Theoretical calculations have been employed to determine thermodynamic parameters, such as the heat of formation, for the exo and endo isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide. researchgate.netlew.ro These calculations are crucial for understanding the relative stability of the stereoisomers. The results of these theoretical studies indicate that the exo isomer is slightly more thermodynamically favored than its corresponding endo counterpart. researchgate.netlew.ro This slight preference helps to explain experimental observations that an equilibration of the isomers results in a mixture of nearly equal parts. lew.ro

Solubility Parameter Analysis and Thermodynamic Modeling

The solubility characteristics and thermodynamic behavior of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) are critical for its purification, crystallization, and formulation in various applications. Researchers have employed advanced characterization techniques, including solubility parameter analysis and thermodynamic modeling, to understand and predict its behavior in different solvent systems.

Detailed Research Findings

A significant area of research has been the investigation of HONB's solubility in various pure and mixed solvent systems at different temperatures. researchgate.netresearchgate.netresearchgate.net One comprehensive study explored the solubility of HONB in mixed solvents comprising ethyl acetate (B1210297) with 2-methoxyethanol (B45455), methanol, or 1,4-dioxane (B91453) at temperatures ranging from 278.15 K to 323.15 K under a pressure of 0.1 MPa. researchgate.netresearchgate.net The findings from this research indicated a direct relationship between the solubility of HONB and both the temperature and the mass fraction of the more polar co-solvent (2-methoxyethanol, methanol, or 1,4-dioxane). researchgate.netresearchgate.net

The mole fraction solubility of HONB was observed to vary significantly, ranging from 0.0115 in a mixture of ethyl acetate and 1,4-dioxane at 278.15 K to a much higher 0.1788 in a mixture of ethyl acetate and 2-methoxyethanol at 323.15 K. researchgate.netresearchgate.net This highlights the profound impact of solvent composition and temperature on the solubility of HONB.

To rationalize these experimental observations, Hansen Solubility Parameters (HSP) have been applied. researchgate.netresearchgate.nethansen-solubility.com The Hansen approach dissects the total cohesive energy density of a substance into three components: a dispersion parameter (δD), a polar parameter (δP), and a hydrogen bonding parameter (δH). hansen-solubility.comtaylorfrancis.com The principle underlying this model is that substances with similar Hansen solubility parameters are likely to be miscible. The analysis of HONB's solubility using HSP revealed that the observed solubility behavior is a result of the combined influence of these different solubility parameters. researchgate.netresearchgate.net

Furthermore, the experimental solubility data has been correlated with several thermodynamic models to ascertain the most accurate predictive framework. researchgate.netresearchgate.net These models include the Three-Suffix Margules, the Non-Random Two-Liquid (NRTL) model, the Universal Quasi-Chemical (UNIQUAC) model, the Wilson model, and the semi-empirical Modified Apelblat model. researchgate.netresearchgate.net Among these, the Wilson model and the Modified Apelblat model were found to provide the most satisfactory correlation with the experimental data, exhibiting the smallest average relative deviation and root-mean-square deviation. researchgate.net

Based on the parameters derived from the Wilson model, key thermodynamic mixing properties such as the mixing enthalpy (ΔmixH), mixing Gibbs free energy (ΔmixG), and mixing entropy (ΔmixS) were calculated. researchgate.netresearchgate.net The results of these calculations consistently demonstrated that the mixing process of HONB in the studied solvents is spontaneous and primarily entropy-driven. researchgate.netresearchgate.net

Data Tables

The following interactive tables summarize the experimental solubility data and the calculated thermodynamic parameters for N-Hydroxy-5-norbornene-2,3-dicarboximide in selected solvent systems.

Table 1: Mole Fraction Solubility of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) in Mixed Solvents at Different Temperatures

| Solvent System (w1 = mass fraction of co-solvent) | Temperature (K) | Mole Fraction Solubility (x) |

| Ethyl acetate + 1,4-dioxane (w1 = 0.2066) | 278.15 | 0.0115 |

| Ethyl acetate + 2-methoxyethanol (w1 = 0.7993) | 323.15 | 0.1788 |

This table presents a selection of the wide range of solubility data available, illustrating the significant influence of solvent composition and temperature on the solubility of HONB. researchgate.netresearchgate.net

Table 2: Thermodynamic Models and Their Correlation Accuracy for HONB Solubility

| Thermodynamic Model | Average Relative Deviation (ARD) | Root-Mean-Square Deviation (10^4 RMSD) |

| Wilson Model | 0.66% | - |

| Modified Apelblat Model | - | 6.02 |

| Three-Suffix Margules Model | > 0.66% | > 6.02 |

| NRTL Model | > 0.66% | > 6.02 |

| UNIQUAC Model | > 0.66% | > 6.02 |

This table compares the accuracy of different thermodynamic models in correlating the experimental solubility data of HONB, with the Wilson and Modified Apelblat models showing the best fit. researchgate.net

Table 3: Calculated Thermodynamic Mixing Parameters for HONB

| Thermodynamic Parameter | Sign/Value | Interpretation |

| ΔmixG (Mixing Gibbs Free Energy) | Negative | Spontaneous mixing process |

| ΔmixS (Mixing Entropy) | Positive | Entropy-driven process |

| ΔmixH (Mixing Enthalpy) | Varies | Indicates endothermic or exothermic nature of mixing |

This table summarizes the nature of the thermodynamic mixing process for HONB in the studied solvent systems, as derived from the Wilson model. researchgate.netresearchgate.net

Emerging Research Avenues and Future Perspectives in N Hydroxy 5 Norbornene 2,3 Dicarboximide Chemistry

Design of Novel N-Hydroxy-5-norbornene-2,3-dicarboximide-Based Reagents for Selective Transformations

The primary application of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) in selective transformations is as a superior coupling reagent, particularly in peptide synthesis. jst.go.jpnih.gov When used in conjunction with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), HONB facilitates the formation of peptide bonds with high efficiency and purity. jst.go.jpchempep.com

The core of this process is the in situ formation of HONB active esters of N-protected amino acids. These esters are highly reactive intermediates that readily couple with the free amino group of another amino acid or peptide chain. google.com This reactivity is crucial for driving the peptide bond formation to completion.

A significant advantage of using HONB is its remarkable ability to suppress racemization, the undesirable inversion of stereochemistry at the chiral center of the amino acid during coupling. chempep.comdiscofinechem.comnii.ac.jp This is critical for the synthesis of biologically active peptides where precise stereochemistry is paramount. chempep.com Research has shown that HONB is more effective at minimizing racemization compared to other common additives like N-hydroxysuccinimide (NHS). chempep.com

Furthermore, HONB effectively inhibits the formation of N-acylurea, a common and problematic byproduct in carbodiimide-mediated couplings that complicates purification and reduces the yield of the desired peptide. jst.go.jpchempep.comdiscofinechem.com The use of HONB leads to cleaner reaction profiles, affording peptides in excellent yields and a high state of purity. jst.go.jpnii.ac.jp Its effectiveness has been demonstrated in the synthesis of complex peptides, including analogs of the luteinizing hormone-releasing hormone (LH-RH) and enkephalin. jst.go.jpchempep.comchemicalbook.com

| Additive | Primary Function | Key Advantages | Common Byproduct Inhibited |

|---|---|---|---|

| N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) | Active Ester Formation | Significantly reduces racemization, high coupling efficiency. chempep.com | N-acylurea. jst.go.jpdiscofinechem.com |

| N-Hydroxysuccinimide (NHS) | Active Ester Formation | Widely used, effective in many cases. | Less effective at inhibiting N-acylurea than HONB. chempep.com |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | Active Ester Formation / Racemization Suppressant | Effective at suppressing racemization. | N-acylurea. |

Integration into Sustainable Chemical Synthesis Protocols

The properties of HONB that make it an excellent reagent for selective transformations also position it as a valuable component in sustainable, or "green," chemical synthesis. The efficiency of HONB-mediated couplings contributes directly to sustainability by maximizing atom economy and reducing waste.

Key contributions to sustainable protocols include:

High Yields: By preventing the formation of N-acylurea byproducts, HONB ensures that a greater proportion of the starting materials are converted into the desired product, minimizing chemical waste. jst.go.jpchempep.com

Enhanced Purity: The clean reaction profiles reduce the need for complex and solvent-intensive purification steps. jst.go.jp The liberated HONB byproduct can be easily removed from the reaction mixture due to its solubility characteristics, simplifying the isolation of the final peptide. google.com

Water-Soluble Derivatives: Research has extended to creating water-soluble N-protecting groups derived from the HONB scaffold, such as the 2-[phenyl(methyl)sulfonio]ethoxycarbonyl group. jst.go.jp These developments pave the way for conducting peptide synthesis in aqueous media, significantly reducing the reliance on volatile organic solvents. jst.go.jp

The synthesis of HONB itself can be performed using relatively straightforward methods, often starting from 5-norbornene-2,3-dicarboxylic anhydride (B1165640) and hydroxylamine (B1172632), sometimes in aqueous media, which aligns with the principles of green chemistry. google.comprepchem.comlew.ro

Advanced Applications in Materials Science and Engineering

Beyond peptide synthesis, the unique bicyclic structure of HONB makes it a valuable compound in materials science and polymer chemistry. chemimpex.com It serves as a versatile building block or modifier for creating high-performance polymers with enhanced properties. chemimpex.comguidechem.com

The utility of HONB in this field stems from two key structural features:

The Norbornene Moiety: This strained bicyclic alkene group is highly reactive and can participate in various polymerization reactions, most notably Ring-Opening Metathesis Polymerization (ROMP).

The Dicarboximide Ring: This rigid, polar structure can enhance the thermal stability and mechanical properties of a polymer matrix.

As a result, HONB and its derivatives are used as monomers or crosslinking agents to improve the performance of materials. guidechem.com By incorporating this compound into polymer chains, researchers can create cross-linked networks that significantly improve the durability, thermal stability, and mechanical strength of the final product. chemimpex.com These advanced materials are sought after for demanding applications in coatings, adhesives, and composites, particularly within the aerospace and automotive industries where resistance to environmental factors and high temperatures is critical. chemimpex.com For example, derivatives like N-Hydroxy-5-norbornene-2,3-dicarboximide perfluoro-1-butanesulfonate are used in electronic-grade materials, highlighting their role in specialized, high-technology applications. sigmaaldrich.com

| Application Area | Function of HONB | Resulting Material Improvement | Industry Relevance |

|---|---|---|---|

| High-Performance Polymers | Monomer / Modifier | Enhanced thermal stability and mechanical properties. chemimpex.com | Aerospace, Automotive. chemimpex.com |

| Advanced Coatings | Crosslinking Agent | Improved durability and adhesion. chemimpex.com | Protective Finishes. |

| Adhesives | Reactive Intermediate | Stronger bonding and environmental resistance. chemimpex.com | Manufacturing, Construction. |

| Composites | Modifier | Increased strength and heat resistance. chemimpex.com | Aerospace, Automotive. chemimpex.com |

Exploration in New Reaction Systems

The reactivity of the norbornene and N-hydroxyimide functional groups continues to drive the exploration of HONB in novel reaction systems. Emerging research is focused on leveraging its structure for applications in photopolymerization and bioconjugation.

Photopolymerization: This technology uses light to initiate polymerization, allowing for the rapid and spatially controlled fabrication of complex polymer structures. nih.govcolab.wsyoutube.com The strained double bond of the norbornene unit in HONB makes it an attractive candidate for photo-initiated polymerization processes, including thiol-ene click reactions and other light-activated curing systems. colab.ws Derivatives of HONB could be designed as photo-active monomers or crosslinkers for applications in 3D printing, hydrogel formation, and the creation of specialized optical or biomedical materials. youtube.com

Bioconjugation: This field involves the covalent linking of molecules to biomolecules, such as proteins or antibodies. Such techniques are fundamental to drug delivery, medical diagnostics, and therapeutic development. The N-hydroxyimide group is a precursor to highly reactive esters, and this functionality can be adapted for bioconjugation. For instance, derivatives of norbornene dicarboximide have been investigated for creating prodrugs and for use in live-cell imaging probes. acs.org While maleimides are common reagents for conjugating to cysteine residues on proteins, related structures like functionalized 5-hydroxy-pyrrolones are being explored as alternatives, suggesting a potential pathway for HONB derivatives in creating stable protein-drug conjugates. nih.gov The development of multi-drug nanocarriers using norbornene-based monomers further illustrates the potential for creating complex, functional biomaterials. rsc.org

Q & A

Q. What are the standard synthetic routes for N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB)?

HONB is synthesized via the Diels-Alder reaction between fumaric acid and cyclopentadiene, followed by imidation. This method yields the bicyclic norbornene core structure with carboxylic acid groups, which are subsequently converted to the imide via reaction with hydroxylamine or derivatives. The reaction typically requires 3–4 hours under reflux conditions and medium difficulty in purification . Alternative routes involve functionalizing preformed norbornene dicarboxylic anhydrides with hydroxylamine under basic conditions .

Q. What spectroscopic methods are used to characterize HONB and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for distinguishing stereoisomers in derivatives. For example, in N-substituted derivatives (e.g., benzyl or allyl groups), ¹H NMR reveals splitting patterns for norbornene protons and substituent-specific chemical shifts (e.g., 2.5–3.5 ppm for allylic protons) . Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. Melting points (e.g., 165–170°C for HONB) and IR spectroscopy further corroborate purity .

Q. How is HONB applied as a mediator in oxidation reactions?

HONB serves as a solid-phase mediator in oxidation reactions, particularly for fullerenes and polycyclic aromatic hydrocarbons (PAHs). Its hydroxylamine moiety facilitates electron transfer, enabling catalytic cycles under mild conditions. For instance, in fullerene oxidation, HONB enhances reaction rates by stabilizing radical intermediates, which can be monitored via UV-Vis or electron paramagnetic resonance (EPR) spectroscopy .

Advanced Research Questions

Q. How can stereoisomerism in HONB derivatives be systematically managed during synthesis?

N-substituted HONB derivatives (e.g., allyl, benzyl, or trityl groups) often yield four stereoisomers due to the norbornene ring’s rigidity and substituent orientation. To control stereochemistry, use chiral auxiliaries (e.g., enantiopure amines) or asymmetric catalysis. For example, Luzzio’s method employs stereoselective alkylation with chiral benzyl chlorides under phase-transfer conditions (e.g., tetrabutylammonium iodide in DMF) to bias isomer formation . Post-synthesis, chiral HPLC or crystallization resolves isomers.

Q. How does HONB minimize racemization in peptide synthesis compared to other active esters?

HONB forms stable active esters with carboxylic acids when coupled with dicyclohexylcarbodiimide (DCC). Its rigid norbornene backbone reduces steric hindrance, enabling efficient coupling while suppressing racemization. For example, in synthesizing luteinizing hormone-releasing hormone (LH-RH), HONB-DCC achieved <1% racemization versus 5–10% with traditional succinimidyl esters. This is validated by chiral amino acid analysis via LC-MS .

Q. What chromatographic strategies are effective for separating HONB derivative isomers?

Reverse-phase (C18) or normal-phase silica column chromatography resolves stereoisomers in HONB derivatives. For N-benzyl derivatives, gradient elution with hexane/ethyl acetate (7:3 to 1:1) separates four isomers, as confirmed by distinct ¹H NMR signals for endo/exo protons. Preparative HPLC with chiral columns (e.g., Chiralpak IA) further purifies enantiomers, with retention times correlating to substituent hydrophobicity .

Q. How can contradictory catalytic activity data for HONB in oxidation reactions be addressed?

Discrepancies in catalytic efficiency often arise from solvent polarity or substrate accessibility. For instance, HONB’s performance in PAH oxidation varies between polar (acetonitrile) and nonpolar (toluene) solvents due to differences in radical stabilization. Systematic optimization involves:

Q. What computational methods predict HONB’s reactivity in novel synthetic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HONB’s electronic structure, predicting sites for electrophilic/nucleophilic attack. For example, the hydroxylamine oxygen’s lone pair density (∼-0.45 e) indicates radical scavenging potential. Molecular dynamics simulations further assess solvent interactions, guiding solvent selection for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products